

# Technical Guide: Solubility Profile of For-Asp(OBzl)-OH

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## Compound of Interest

Compound Name: For-Asp(OBzl)-OH

CAS No.: 5513-72-4

Cat. No.: B13793687

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## Executive Summary

**For-Asp(OBzl)-OH** (CAS 5513-72-4) is a specialized amino acid derivative used primarily in the synthesis of N-formylated peptides (e.g., chemotactic factors like f-MLP analogs) and as an intermediate in the preparation of poly-aspartates.[1][2][3] Unlike the more common Fmoc- or Boc-protected variants, the N-formyl group imparts unique polarity and steric characteristics.

This compound exhibits a polar-aprotic solubility preference, showing optimal dissolution in DMF and DMSO.[1] It displays moderate solubility in chlorinated solvents and alcohols, while remaining effectively insoluble in neutral aqueous media due to the hydrophobic benzyl ester moiety.

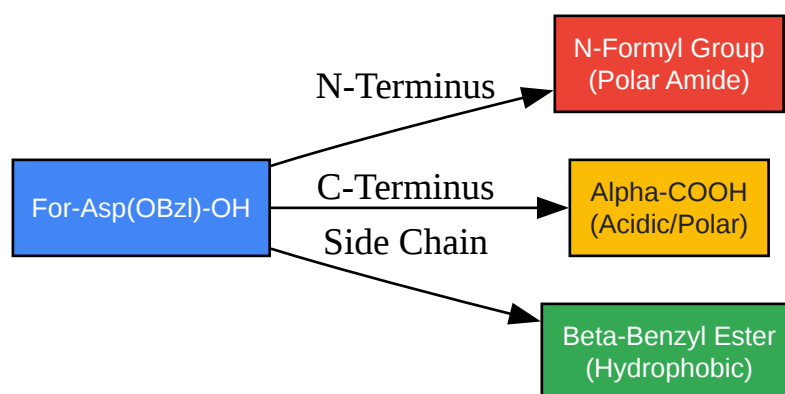
## Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solvent interaction.

Property	Detail
Chemical Name	N-Formyl-L-aspartic acid -benzyl ester
Common Abbreviation	For-Asp(OBzl)-OH
CAS Number	5513-72-4
Molecular Formula	
Molecular Weight	251.24 g/mol
Structural Features	N-Terminus: Formyl group (Polar, H-bond acceptor) Side Chain: Benzyl ester (Hydrophobic, Aromatic) C-Terminus: Free Carboxylic Acid (Acidic, Polar)

## Structural Visualization

The following diagram illustrates the protection scheme and functional groups governing solubility.



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Figure 1: Functional group decomposition of **For-Asp(OBzl)-OH** highlighting competing polarity and hydrophobicity.[1]

## Solubility in Organic Solvents[4][5][6][7]

The solubility of **For-Asp(OBzl)-OH** is dictated by the balance between the hydrophobic benzyl ester and the hydrogen-bonding potential of the formyl amide and free carboxylic acid.

## Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (>100 mM).[1]

Solvent	Solubility Rating	Mechanistic Insight
DMF (Dimethylformamide)	Excellent	The amide-like nature of the formyl group interacts favorably with DMF.[1] Standard solvent for peptide coupling.
DMSO (Dimethyl Sulfoxide)	Excellent	Disrupts inter-molecular H-bonds effectively.[1] Ideal for biological assays but difficult to remove.
NMP (N-Methyl-2-pyrrolidone)	Excellent	Similar to DMF; useful for minimizing aggregation in longer peptide synthesis.[1]

## Secondary Solvents (Moderate Solubility)

Useful for specific reaction conditions or purification steps.[1]

Solvent	Solubility Rating	Mechanistic Insight
DCM (Dichloromethane)	Good	Solubilizes the hydrophobic benzyl region.[1] May require slight warming or sonication if concentration is high.
Methanol / Ethanol	Moderate	Soluble due to the free carboxylic acid and formyl group, but limited by the benzyl ester's lipophilicity.
Ethyl Acetate	Moderate	Often used for extraction during work-up.[1] Solubility is concentration-dependent.[1]

## Poor Solvents (Insoluble/Low)

Solvent	Solubility Rating	Mechanistic Insight
Water	Insoluble	The hydrophobic benzyl ester dominates at neutral pH.[1] Solubility can be induced by raising pH (forming the carboxylate salt), but this risks ester hydrolysis.
Diethyl Ether	Poor	Typically used to precipitate the compound from DMF/DCM solutions.
Hexanes	Insoluble	Completely incompatible due to polarity differences.[1]

## Experimental Protocols

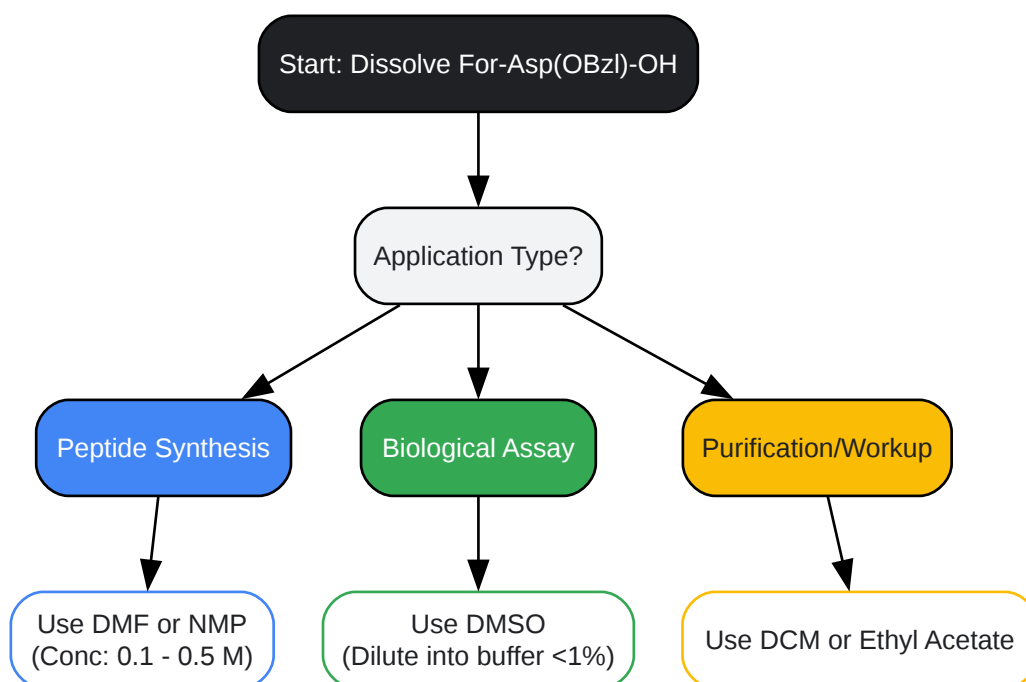
### Protocol A: Preparation of Stock Solution (100 mM)

Objective: Create a stable stock solution for peptide synthesis or biological assay.

- Calculate Mass: To prepare 10 mL of 100 mM solution, weigh 251.2 mg of **For-Asp(OBzl)-OH**.<sup>[1]</sup>
- Solvent Selection: Use DMF (anhydrous grade for synthesis) or DMSO (for biological assays).<sup>[1]</sup>
- Dissolution:
  - Add approx. 7 mL of solvent to the powder.
  - Vortex vigorously for 30 seconds.
  - Note: If particles persist, sonicate at 40 kHz for 2 minutes at ambient temperature.
- Volume Adjustment: Adjust final volume to 10 mL with the chosen solvent.
- Storage: Aliquot and store at -20°C. Stable for >6 months if kept anhydrous.

## Protocol B: Dissolution Decision Tree

Use this workflow to determine the optimal solvent system for your specific application.



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Figure 2: Decision matrix for solvent selection based on downstream application.[1]

## Critical Handling & Troubleshooting

### "For" vs. "Fmoc" Distinction

It is critical not to confuse **For-Asp(OBzl)-OH** with Fmoc-Asp(OBzl)-OH.

- For (Formyl): Removed by acid deformylation (e.g., hydrazine/acetic acid) or enzymatic methods.[1] Used for bacterial peptide mimicry.
- Fmoc (Fluorenylmethoxycarbonyl): Removed by base (piperidine).[1][4] Standard for SPPS.
- Impact on Solubility: While both are soluble in DMF, the Fmoc group is significantly more hydrophobic and bulky. **For-Asp(OBzl)-OH** is smaller and slightly more polar, potentially altering precipitation behavior in ether.

### Stability Warning

- Base Sensitivity: The -benzyl ester (OBzl) is susceptible to saponification in strong aqueous base.[1] Avoid dissolving in high pH aqueous buffers (> pH 9) for extended periods.
- Hygroscopicity: The formyl group can form hydrates. Ensure the powder is stored in a desiccator.

### References

- ResearchGate. (2021). Solubility of amino acid derivatives in DMF and green solvents. Retrieved from [[Link](#)]

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### Sources

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